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Compound of Interest

Compound Name: BATU

Cat. No.: B605917 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-

benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU)

Disclaimer: The compound "BATU" is presumed to be an acronym for 1-(4-

benzoylaminophenyl)-3-(4-methoxyphenyl)urea. As of the latest literature search, no specific

publication details the synthesis, characterization, and biological activity of this exact molecule.

This guide, therefore, presents a putative synthetic pathway and expected characterization

data based on established methodologies for analogous N,N'-diaryl ureas. The biological

context is discussed in relation to the known activities of this chemical class, particularly as

kinase inhibitors.

Introduction
N,N'-diaryl ureas are a significant class of compounds in medicinal chemistry, with several

approved drugs and numerous candidates in clinical development.[1][2] Their rigid backbone

and ability to form key hydrogen bond interactions make them potent inhibitors of various

enzymes, particularly protein kinases.[3][4] This technical guide outlines a proposed synthesis,

methods for characterization, and a discussion of the potential biological activities of 1-(4-

benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU), a representative member of this class.

Synthesis of BATU
The synthesis of BATU can be approached through a convergent strategy, involving the

preparation of two key intermediates: N-(4-aminophenyl)benzamide and 4-methoxyphenyl

isocyanate. These intermediates are then coupled to form the final diaryl urea product.
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Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)benzamide

A solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane

(DCM) is cooled to 0 °C. Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture

is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with

water, and the organic layer is separated, washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is purified by

recrystallization from ethanol to afford N-(4-nitrophenyl)benzamide.

Step 2: Synthesis of N-(4-aminophenyl)benzamide

N-(4-nitrophenyl)benzamide (1.0 eq) is dissolved in ethanol, and palladium on carbon (10%

w/w, 0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure)

at room temperature for 8 hours. The catalyst is then removed by filtration through a pad of

Celite, and the filtrate is concentrated under reduced pressure to yield N-(4-

aminophenyl)benzamide.

Step 3: Synthesis of 4-methoxyphenyl isocyanate

To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as toluene, triphosgene

(0.4 eq) is added portion-wise at 0 °C, followed by the slow addition of a base like triethylamine

(2.2 eq). The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is

removed under reduced pressure, and the crude 4-methoxyphenyl isocyanate is purified by

vacuum distillation.[5]

Step 4: Synthesis of 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU)

N-(4-aminophenyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this

solution, 4-methoxyphenyl isocyanate (1.05 eq) is added, and the reaction mixture is stirred at

room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with

cold THF, and dried under vacuum to give the final product, 1-(4-benzoylaminophenyl)-3-(4-

methoxyphenyl)urea (BATU).[5]

Logical Workflow for BATU Synthesis
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Precursor Synthesis
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Caption: Synthetic workflow for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU).

Characterization of BATU
The synthesized BATU would be characterized using standard analytical techniques to confirm

its structure and purity. The expected data, based on analogous compounds, are summarized

below.

Predicted Characterization Data
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Parameter Predicted Value

Molecular Formula C₂₁H₁₉N₃O₃

Molecular Weight 361.39 g/mol

Appearance White to off-white solid

Melting Point > 200 °C

¹H NMR (DMSO-d₆, 400 MHz)

δ (ppm): 10.2 (s, 1H, Ar-NH-CO), 8.8 (s, 1H, Ar-

NH-CO), 8.7 (s, 1H, CO-NH-Ar), 7.9 (d, 2H, Ar-

H), 7.6-7.5 (m, 3H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3

(d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.7 (s, 3H,

OCH₃)

¹³C NMR (DMSO-d₆, 100 MHz)

δ (ppm): 165.5 (C=O, amide), 152.5 (C=O,

urea), 155.0, 140.0, 138.0, 135.0, 132.0, 131.5,

128.5, 128.0, 121.0, 119.0, 114.0, 55.5 (OCH₃)

Mass Spectrometry (ESI+) m/z: 362.1 [M+H]⁺, 384.1 [M+Na]⁺

FT-IR (KBr, cm⁻¹)

~3300 (N-H stretch), ~1700 (C=O stretch, urea),

~1650 (C=O stretch, amide), ~1550 (N-H bend),

~1240 (C-O stretch)

Potential Biological Activity and Signaling Pathway
N,N'-diaryl ureas are well-established as "Type II" kinase inhibitors, which bind to and stabilize

the inactive "DFG-out" conformation of the kinase.[6] This allosteric inhibition mechanism can

provide high selectivity and potency.[6] Prominent examples of diaryl urea drugs include

Sorafenib and Regorafenib, which target multiple kinases involved in tumor progression and

angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[5]

Given its structure, BATU is a plausible candidate for a kinase inhibitor. The

benzoylaminophenyl moiety could occupy the ATP-binding pocket, while the methoxyphenyl

group could extend into a hydrophobic region. The urea linkage is crucial for forming hydrogen

bonds with the kinase hinge region.
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A potential target for BATU could be the p38 MAP kinase, a key regulator of inflammatory

cytokine production.[3][6] Inhibition of p38 is a therapeutic strategy for various inflammatory

diseases.

Hypothesized p38 MAP Kinase Signaling Pathway
Inhibition by BATU
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Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway by BATU.
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Conclusion
While specific experimental data for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea

(BATU) is not currently available in the public domain, this guide provides a robust framework

for its synthesis and characterization based on well-established chemical principles and data

from analogous compounds. The structural features of BATU strongly suggest its potential as a

kinase inhibitor, a hypothesis that warrants further investigation. The protocols and predictive

data herein serve as a valuable resource for researchers interested in the synthesis and

evaluation of novel diaryl urea-based compounds for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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